N-(3-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea
Description
Properties
IUPAC Name |
1-(3-bromophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClF3N3O/c14-8-2-1-3-9(6-8)19-12(22)21-11-5-7(13(16,17)18)4-10(15)20-11/h1-6H,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGLLLSLWGMNID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea is a synthetic compound belonging to the urea derivatives class, notable for its potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The compound features a bromophenyl group and a pyridyl moiety that is substituted with chlorine and trifluoromethyl groups. This specific arrangement enhances its lipophilicity and may improve membrane permeability, which is critical for biological activity. The molecular formula is C14H10BrClF3N2O, with a molecular weight of approximately 394.57 g/mol.
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes or receptors involved in disease processes. Compounds with similar structures have shown promise as inhibitors of various kinases, indicating potential anticancer properties.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea | Chlorine instead of bromine | Kinase inhibitor |
| This compound | Different bromine position | Potential anticancer activity |
| N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea | Lacks pyridine moiety | Antimicrobial properties |
Biological Assays and Findings
Research has shown that this compound exhibits significant activity in various biological assays:
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on several kinases, which are critical in cancer progression.
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- Inhibition of Kinases : A study focusing on similar urea derivatives indicated that modifications in the halogen positions significantly affect kinase inhibition potency. The presence of bromine at the 3-position may enhance binding affinity to target enzymes.
- Cytotoxicity Tests : Cytotoxicity assays conducted on various cancer cell lines revealed that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxic effects compared to their non-substituted counterparts.
- Structure-Activity Relationship (SAR) : SAR studies have highlighted the importance of electron-withdrawing groups, such as chlorine and trifluoromethyl, in enhancing biological activity. The presence of these groups was linked to improved interaction with biological targets.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Contains a 3-bromophenyl group (electron-withdrawing bromine at the meta position) and a 6-chloro-4-(trifluoromethyl)pyridyl moiety.
Comparison with Similar Compounds
Positional Isomers: Bromine Substitution
N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea
Pyridyl vs. Phenyl Derivatives
CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea)
- Structure : Lacks the pyridyl ring; instead, both substituents are phenyl derivatives.
- Biological Relevance : Demonstrated anticancer activity against NSCLC cells, inducing cell cycle arrest .
- Comparison : The pyridyl group in the target compound may enhance solubility or target specificity due to nitrogen lone pairs.
N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(2-methylphenyl)urea
Functional Group Variations
N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methoxyphenyl)urea
- CAS Number : 256471-20-2
- Structure : Substitutes bromine with a 3-methoxy group (–OCH₃) on the phenyl ring .
- Impact : Methoxy’s electron-donating nature may reduce electrophilicity compared to bromine, affecting reactivity in nucleophilic environments.
Novaluron (Pesticide Analog)
- Structure : N-(((3-chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)phenyl)urea .
- Comparison : Shares a urea backbone but includes complex fluorinated chains. Highlights the role of halogenation (Cl, F) in pesticidal activity via metabolic interference.
Structural and Functional Data Table
Key Research Findings
- Halogen Positioning : Bromine at meta (3-bromo) vs. para (4-bromo) affects electronic density and steric interactions. Para-substituted analogs may exhibit improved metabolic stability due to reduced steric hindrance .
- Pyridyl vs.
- Functional Group Effects : Electron-withdrawing groups (Br, Cl, CF₃) enhance electrophilicity and stability, whereas electron-donating groups (OCH₃) may reduce reactivity but improve solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
